CYP2D6 Inhibitory Potency Comparison
In a direct in vitro comparison, neoastilbin demonstrated the most potent inhibition of human CYP2D6 enzyme activity among the three tested isomers. Its IC50 value was 1.48 μM, which is approximately 8-fold lower (more potent) than isoastilbin (IC50 = 11.87 μM) and 9.5-fold lower than astilbin (IC50 = 14.16 μM) [1]. This demonstrates that the stereochemistry of the 2 and 3 carbons is a critical determinant for binding and inhibition of CYP2D6.
vs isoastilbin 11.87 µM, astilbin 14.16 µM
| Evidence Dimension | Inhibition of human cytochrome P450 2D6 (CYP2D6) activity |
|---|---|
| Target Compound Data | IC50 = 1.48 μM |
| Comparator Or Baseline | Isoastilbin: IC50 = 11.87 μM; Astilbin: IC50 = 14.16 μM |
| Quantified Difference | Neoastilbin is 8.0x more potent than isoastilbin and 9.6x more potent than astilbin in inhibiting CYP2D6. |
| Conditions | In vitro human CYP2D6 enzyme assay using ultrahigh performance liquid chromatography and triple quadrupole mass spectrometry (UPLC-TQ-MS) for determination of enzyme activity [1]. |
Why This Matters
For studies involving drug metabolism or potential herb-drug interactions, substituting one stereoisomer for another can lead to erroneous conclusions about CYP2D6-mediated interactions, as potency differs by nearly an order of magnitude.
- [1] Biomedical Chromatography. 2020. Inhibitory effects of astilbin, neoastilbin and isoastilbin on human cytochrome CYP3A4 and 2D6 activities. View Source
